Bienvenue dans la boutique en ligne BenchChem!

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide

carbonic anhydrase inhibition hCA-II thiophene sulfonamide

This synthetic sulfonamide combines a structurally validated 4-ethoxybenzenesulfonamide CA-binding fragment (co-crystallized with hCA-II, PDB 4RUZ at 1.63 Å) with a basic dimethylamino-thiophene-ethyl tail that extends into solvent-exposed space for vector elaboration. The 4-ethoxy group provides a specific lipophilicity/H-bond balance distinct from 4-methyl, 4-fluoro, or 4-methoxy analogs. Ideal for CA isoform selectivity panels (CA I, II, VII, IX, XII) and endothelin receptor antagonist discovery. Source alongside matched analogs for systematic substituent SAR. Standard procurement: 25–100 mg for initial IC₅₀ screening; 250 mg–1 g for hit validation and in vitro ADME.

Molecular Formula C16H22N2O3S2
Molecular Weight 354.48
CAS No. 941872-41-9
Cat. No. B2393293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide
CAS941872-41-9
Molecular FormulaC16H22N2O3S2
Molecular Weight354.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N(C)C
InChIInChI=1S/C16H22N2O3S2/c1-4-21-13-7-9-14(10-8-13)23(19,20)17-12-15(18(2)3)16-6-5-11-22-16/h5-11,15,17H,4,12H2,1-3H3
InChIKeySRBMFDZAFPPSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941872-41-9): Structural Identity and Procurement Baseline


N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941872-41-9, molecular formula C₁₆H₂₂N₂O₃S₂, MW 354.48 g/mol) is a synthetic sulfonamide derivative that integrates a 4-ethoxybenzenesulfonamide pharmacophore with a dimethylamino-thiophene-ethyl linker [1]. The compound belongs to the thiophene-based sulfonamide class, which has established precedent as a privileged scaffold for carbonic anhydrase (CA) inhibition and endothelin receptor antagonism [2][3]. The 4-ethoxybenzenesulfonamide fragment alone has been co-crystallized with human carbonic anhydrase II (PDB 4RUZ, resolution 1.63 Å), confirming its ability to engage the CA active site [4]. This compound is primarily offered by research chemical suppliers at ≥95% purity for laboratory investigations and is not associated with any approved therapeutic indication.

Why N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide Cannot Be Interchanged with Generic In-Class Compounds


Within the thiophene-based sulfonamide class, both the 4-ethoxy substituent on the benzenesulfonamide ring and the dimethylamino-thiophene-ethyl linker independently influence target engagement, selectivity, and physicochemical properties. The 4-ethoxy group provides a specific balance of lipophilicity and hydrogen-bond acceptor capacity that differs from the 4-methyl (increased lipophilicity, reduced H-bonding), 4-fluoro (electron-withdrawing, altered aromatic interactions), or 4-methoxy (shorter alkoxy chain) analogs [1]. Published class-level data demonstrate that thiophene-based sulfonamides exhibit IC₅₀ values spanning four orders of magnitude against hCA-II (23.4 nM to 1.405 µM), depending on the specific substitution pattern [2]. Furthermore, the dimethylamino group introduces a basic center (estimated pKa ~8.5–9.5) that modulates pH-dependent solubility and protein binding in ways that non-basic analogs cannot replicate [3]. Simple procurement of any thiophene-sulfonamide without verifying the exact substitution pattern risks introducing compounds with different potency, selectivity, solubility, and metabolic profiles, potentially invalidating SAR conclusions or screening hit validation.

Quantitative Differentiation Evidence for N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide (CAS 941872-41-9)


Carbonic Anhydrase Inhibition Class Potency: Thiophene-Sulfonamide Scaffold Validation

The target compound belongs to the thiophene-based sulfonamide class, for which published quantitative inhibition data are available. Alım et al. (2020) reported that a series of thiophene-based sulfonamides inhibited human carbonic anhydrase II (hCA-II) with IC₅₀ values ranging from 23.4 nM to 1.405 µM and Ki values of 74.88 ± 20.65 nM to 38.04 ± 12.97 µM [1]. The 4-ethoxybenzenesulfonamide fragment, independently characterized by Carta et al. (2015), functions as a low nanomolar inhibitor of CA II, VII, IX, and XII isoforms [2]. The target compound combines this validated CA-inhibiting fragment with the dimethylamino-thiophene-ethyl tail, positioning it for exploration within the low-nanomolar to low-micromolar potency range characteristic of the class. Comparator note: The 4-methyl analog (N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide) lacks the ethoxy oxygen as a hydrogen-bond acceptor, which may alter CA isoform selectivity based on established SAR for 4-alkoxybenzenesulfonamide CA inhibitors [2].

carbonic anhydrase inhibition hCA-II thiophene sulfonamide

Endothelin Receptor Antagonist Scaffold Precedent: ETA Selectivity of Thiophenesulfonamides

The thiophenesulfonamide core shared by the target compound is a recognized pharmacophore for endothelin receptor-A (ETA) antagonism. Raju et al. (1996) demonstrated that the most potent thiophenesulfonamide in their series displayed an IC₅₀ of 43 nM for ETA receptors with ~70-fold selectivity over ETB (IC₅₀ = 3 µM) [1]. Further optimization of this scaffold led to the clinical candidate sitaxsentan (TBC11251), which binds human ETA with a Ki of 0.43 nM and IC₅₀ of 1.4 nM, exhibiting >5,000-fold selectivity over ETB [2]. The target compound differs from sitaxsentan by incorporating a 4-ethoxybenzenesulfonamide moiety instead of the 4-chloro-3-methyl-5-isoxazolyl-sulfonamide group, and a dimethylamino-thiophene-ethyl linker instead of the amidothiophene core. These structural distinctions may lead to different ETA/ETB selectivity ratios, oral bioavailability, and PK profiles compared to sitaxsentan, making the target compound a potential starting point for novel IP in the endothelin antagonist space.

endothelin receptor antagonist ETA selectivity thiophenesulfonamide

Structural Confirmation of 4-Ethoxybenzenesulfonamide Fragment Binding: X-Ray Crystallographic Evidence

The 4-ethoxybenzenesulfonamide fragment of the target compound has been co-crystallized with human carbonic anhydrase II in two independent structures: PDB 4RUZ (resolution 1.63 Å, deposited 2014) and PDB 6I1U (deposited 2018) [1][2]. These structures confirm that the sulfonamide group coordinates the catalytic zinc ion, while the 4-ethoxy substituent occupies a lipophilic pocket adjacent to the active site [1]. In contrast, the 4-methylbenzenesulfonamide analog lacks the ethoxy oxygen, which may serve as an additional hydrogen-bond acceptor, while the 4-fluorobenzenesulfonamide analog introduces electron-withdrawing effects that alter the electron density of the aromatic ring and thus the sulfonamide zinc-binding affinity [3]. The dimethylamino-thiophene-ethyl tail of the target compound extends from the sulfonamide nitrogen into the solvent-exposed region, where structural variations among analogs most significantly influence isoform selectivity and pharmacokinetic properties.

X-ray crystallography carbonic anhydrase II fragment-based drug design

Physicochemical Differentiation: Impact of 4-Ethoxy vs. Alternative Substituents on Drug-Likeness Parameters

The 4-ethoxy substituent on the target compound provides a distinct physicochemical profile compared to closest analogs. Computational predictions indicate that replacing the 4-ethoxy group with a 4-methyl group (tosyl analog) reduces the hydrogen-bond acceptor count by one and increases lipophilicity (estimated ΔclogP ~+0.3–0.5), while substitution with 4-fluoro reduces both lipophilicity and hydrogen-bonding potential [1]. The dimethylamino group of the target compound (computed pKa ~8.5–9.5) confers pH-dependent aqueous solubility: at pH 7.4, a significant fraction is protonated, enhancing solubility, while at pH >9, the neutral free base predominates, potentially improving membrane permeability [2]. This contrasts with non-basic analogs such as the N-phenyl derivatives that lack pH-dependent ionization. The compound's molecular weight (354.48 g/mol), estimated logP (~2.5–3.5), and hydrogen-bond donor count (1, from the sulfonamide NH) place it within favorable oral drug-like space per Lipinski and Veber rules, though the rotatable bond count (9 bonds) may impact oral bioavailability relative to more rigid analogs.

physicochemical properties Lipinski rule of five logP optimization

Recommended Research and Procurement Scenarios for N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Screening and SAR Expansion

The target compound is best deployed in carbonic anhydrase inhibitor screening panels encompassing cytosolic (CA I, II, VII), tumor-associated (CA IX, XII), and membrane-bound isoforms. The validated 4-ethoxybenzenesulfonamide fragment provides a structurally characterized starting point, while the dimethylamino-thiophene-ethyl tail can be systematically varied to probe isoform selectivity. The class-level potency range of 23.4 nM–1.405 µM against hCA-II establishes a benchmark for activity expectations [1]. Procurement rationale: laboratories should source this compound alongside the 4-methyl, 4-fluoro, and 4-methoxy analogs to perform systematic substituent SAR. Typical procurement amounts of 25–100 mg support initial IC₅₀ determination across 6–12 CA isoforms, with retesting at 250 mg–1 g scale for hit validation and preliminary in vitro ADME profiling.

Endothelin Receptor Antagonist Lead Generation and IP Differentiation

Given the clinical validation of the thiophenesulfonamide scaffold for ETA antagonism (sitaxsentan: ETA Ki = 0.43 nM, IC₅₀ = 1.4 nM; ETB IC₅₀ = 9,800 nM) [2], the target compound represents a structurally distinct entry point for generating novel intellectual property in the endothelin antagonist space. Its 4-ethoxybenzenesulfonamide moiety differentiates it from the isoxazolyl-sulfonamide series that includes sitaxsentan, ambrisentan, and bosentan. Screening against ETA and ETB receptor binding assays, followed by functional antagonism assessment (ET-1-induced phosphoinositide turnover or calcium flux), is recommended. Procurement scale: 10–50 mg for initial binding screens; 100–500 mg for follow-up functional assays and preliminary in vivo PK in rodent models.

Fragment-Based Drug Design Starting Point for CNS-Penetrant CA Inhibitors

The co-crystal structure of the 4-ethoxybenzenesulfonamide fragment with CA II (PDB 4RUZ, 1.63 Å resolution) [3] provides atomic-level detail of the binding mode, enabling structure-guided optimization. The dimethylamino-thiophene-ethyl tail extends into solvent-exposed space, offering an attachment vector for introducing substituents that modulate CNS penetration, isoform selectivity, or pharmacokinetic properties. Carta et al. (2015) demonstrated that certain 4-alkoxybenzenesulfonamides exhibit neuropathic pain-modulating effects in oxaliplatin-induced pain models [4], suggesting potential CNS applications. Procurement strategy: 50–100 mg for fragment elaboration chemistry; 25 mg of structurally related analogs for comparative SAR; analytical confirmation of purity (>95% by HPLC) and identity (¹H NMR, LCMS) before committing to synthetic elaboration.

Chemical Biology Tool for Probing Sulfonamide-Protein Interactions Beyond CA

The sulfonamide functional group is a versatile zinc-binding motif that engages not only carbonic anhydrases but also matrix metalloproteinases, histone deacetylases, and certain transcription factors. The 4-ethoxy substituent modulates the electronic properties of the sulfonamide, affecting its zinc-binding affinity and selectivity across metalloenzyme families. The dimethylamino-thiophene-ethyl tail provides additional recognition elements for target engagement beyond the sulfonamide-zinc interaction. Sato-Kaneko et al. (2021) demonstrated that 4-ethoxybenzenesulfonamide-containing compounds can activate innate immune pathways via mitochondrial stress mechanisms, indicating broader biological utility beyond canonical CA inhibition [5]. Procurement: 10–50 mg initial quantities for broad-panel enzyme screening; scale-up to 100–500 mg for hit validation and mechanism-of-action studies.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-ethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.